2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one
Overview
Description
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is not intended for human or veterinary use and is used for research purposes .
Molecular Structure Analysis
The InChI code for 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is 1S/C11H14N2O/c1-7-5-4-6-8-9(7)10(14)13-11(2,3)12-8/h4-6,12H,1-3H3, (H,13,14) .The storage temperature, shipping temperature, and other physical properties are not specified .
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Development of Anticancer Agents : The synthesis of 4-tetrazolyl-3,4-dihydroquinazolines has demonstrated potential in inhibiting breast cancer cells. This showcases the application of trimethylsilyl azide and isocyanides in creating compounds with broad applications for synthesis and medicinal chemistry (Xiong et al., 2022).
Molecular Docking and Drug Design
- Inhibition of Cancer Cell Proliferation : Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones have been synthesized, with some compounds showing significant cytotoxic effects against various cancer cell lines, including breast carcinoma. This suggests their potential in drug design and development for cancer therapy (Mohamed et al., 2018).
Antimicrobial and Antifungal Properties
- Development of Antibacterial and Antifungal Agents : Silyl modification of biologically active compounds has led to organosilicon lipid-like derivatives of hydroxyethyl tetrahydro(iso)quinoline and thiazole, exhibiting antitumor, antibacterial, and antifungal properties. This research underscores the importance of structural modification in enhancing biological activity and potential application in antimicrobial therapy (Zablotskaya et al., 2018).
Enzyme Inhibition for Disease Management
- α-Glucosidase Inhibitory Activities : Alkaloids derived from the stems of Paramignya trimera have shown α-glucosidase inhibitory activity, which is significant for managing diseases like diabetes. Molecular docking studies further support their potential as enzyme inhibitors (Nguyen et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2,2,5-trimethyl-1,3-dihydroquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-5-4-6-8-9(7)10(14)13-11(2,3)12-8/h4-6,12H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOLAWDQFFKHKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(NC2=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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